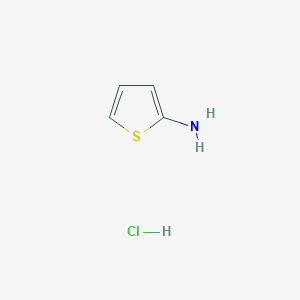

噻吩-2-胺盐酸盐

描述

Thiophen-2-amine, also known as 2-Thiophenemethylamine, is a compound with the molecular formula C5H7NS . It is a clear yellow liquid and is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of thiophen-2-amine consists of a five-membered ring made up of one sulfur and four carbon atoms . The molecular weight is 113.18 .Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, they can participate in Grignard reactions with 2-bromo thiophene and magnesium chips, reacting with ethylene oxide to generate 2-thiophene ethanol .Physical And Chemical Properties Analysis

Thiophen-2-amine has a boiling point of 95-99 °C/28 mmHg, a density of 1.103 g/mL at 25 °C, and a refractive index n20/D of 1.5670 . It is easily soluble in ethanol and chloroform .科学研究应用

Medicine

Thiophen-2-amine hydrochloride has shown potential in the medical field due to its biological activity. It has been studied for its antimicrobial , antioxidant , and anticancer properties . For instance, derivatives of thiophene have been synthesized and evaluated for their antiproliferative activity against human lung cancer cell lines .

Materials Science

In materials science, thiophene derivatives are utilized for their electronic and optoelectronic properties. They serve as building blocks in the production of organic semiconductors , which are essential for devices like OLEDs and organic photovoltaics .

Environmental Science

Thiophen-2-amine hydrochloride derivatives have applications in environmental science, particularly in the development of antimicrobial and anticorrosion agents. These compounds can help in reducing the corrosion rate of metals, which is crucial for maintaining infrastructure .

Analytical Chemistry

In analytical chemistry, thiophene-based chemosensors are designed for the detection of cations and anions . These chemosensors are used for monitoring various analytes in aqueous and biological systems with high selectivity and sensitivity .

Biochemistry

Thiophen-2-amine hydrochloride plays a role in biochemistry research, especially in the study of chemosensors . These sensors are employed for detecting biologically relevant small molecules and biomolecules with high precision .

Pharmacology

The pharmacological applications of thiophen-2-amine hydrochloride are significant. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory , antipsychotic , antianxiety , and antifungal activities .

Organic Synthesis

Thiophen-2-amine hydrochloride is used in organic synthesis, particularly in the synthesis of thiophene derivatives. These derivatives are important for creating complex organic molecules that can be used in various chemical industries .

Agriculture

In agriculture, thiophen-2-amine hydrochloride derivatives have been explored for their fungicidal activity . They are considered as potential lead compounds for the development of new fungicides to protect crops against diseases .

作用机制

Target of Action

Thiophen-2-amine hydrochloride, an organic amine compound, has been found to interact with several targets. It is known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. By inhibiting the COX and LOX enzymes, thiophen-2-amine hydrochloride can potentially reduce the production of pro-inflammatory mediators . This inhibition can lead to a decrease in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation.

Biochemical Pathways

Thiophen-2-amine hydrochloride affects the biochemical pathways associated with inflammation. By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, respectively . These molecules are involved in the inflammatory response, so their reduction can lead to decreased inflammation.

Pharmacokinetics

It is known to be easily soluble in ethanol and chloroform , which suggests it may have good bioavailability

Result of Action

The primary result of thiophen-2-amine hydrochloride’s action is a potential reduction in inflammation. By inhibiting key enzymes involved in the inflammatory response, it can decrease the production of pro-inflammatory mediators . This can lead to a reduction in symptoms associated with conditions characterized by excessive inflammation.

Action Environment

The action of thiophen-2-amine hydrochloride can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it has been noted to be air sensitive , which may impact its stability and efficacy

安全和危害

Thiophen-2-amine is considered hazardous. It is highly flammable and harmful if swallowed. It can cause serious eye irritation. Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

未来方向

Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophen-2-amine-based probes, practical applicability, and their advanced models .

属性

IUPAC Name |

thiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDRSIZYKSOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490498 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-2-amine hydrochloride | |

CAS RN |

18621-53-9 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

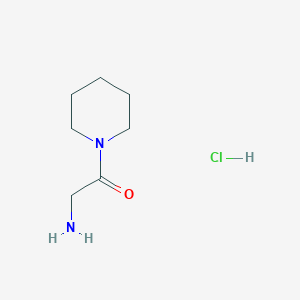

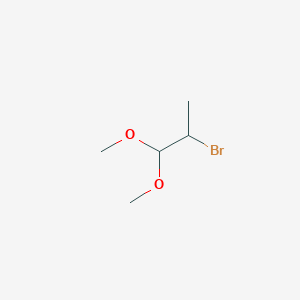

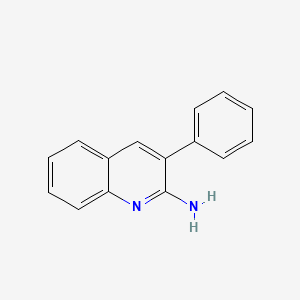

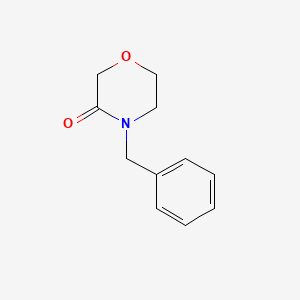

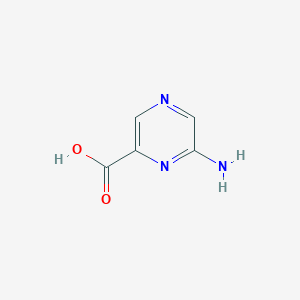

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

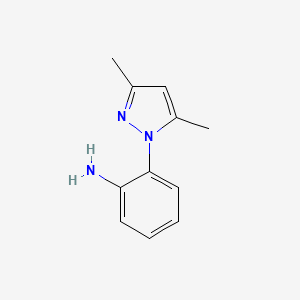

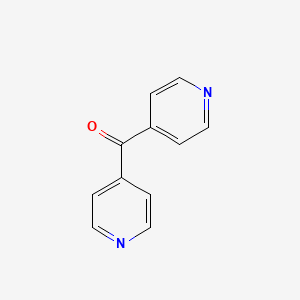

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)